molecular formula C9H9IN2O3 B7483684 2-iodo-N,N-dimethyl-5-nitrobenzamide

2-iodo-N,N-dimethyl-5-nitrobenzamide

Cat. No.: B7483684
M. Wt: 320.08 g/mol
InChI Key: UACHFASXBIVCSL-UHFFFAOYSA-N
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Description

2-iodo-N,N-dimethyl-5-nitrobenzamide is an organic compound with the molecular formula C9H9IN2O3 It is a derivative of benzamide, characterized by the presence of an iodine atom at the second position, two methyl groups attached to the nitrogen atom, and a nitro group at the fifth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N,N-dimethyl-5-nitrobenzamide typically involves the iodination of N,N-dimethyl-5-nitrobenzamide. One common method includes the use of iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the second position of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N,N-dimethyl-5-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Reduction: Formation of 2-iodo-N,N-dimethyl-5-aminobenzamide.

    Oxidation: Formation of N-oxide derivatives.

Scientific Research Applications

2-iodo-N,N-dimethyl-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-iodo-N,N-dimethyl-5-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to specific sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-iodo-N,N-dimethylbenzamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    2-bromo-N,N-dimethyl-5-nitrobenzamide: Similar structure but with a bromine atom instead of iodine, leading to differences in reactivity and binding affinity.

    N,N-dimethyl-5-nitrobenzamide: Lacks the halogen atom, affecting its overall chemical properties and applications.

Uniqueness

2-iodo-N,N-dimethyl-5-nitrobenzamide is unique due to the presence of both the iodine and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-iodo-N,N-dimethyl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2O3/c1-11(2)9(13)7-5-6(12(14)15)3-4-8(7)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACHFASXBIVCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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